molecular formula C13H14N2OS B12897151 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide CAS No. 62078-03-9

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide

Katalognummer: B12897151
CAS-Nummer: 62078-03-9
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: ZWXCTZNPDITBSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide is a chemical compound with a complex structure that includes a quinoline ring system. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain cancer cell lines and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups contribute to its potential as a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

62078-03-9

Molekularformel

C13H14N2OS

Molekulargewicht

246.33 g/mol

IUPAC-Name

6-methoxy-2,3-dimethylquinoline-4-carbothioamide

InChI

InChI=1S/C13H14N2OS/c1-7-8(2)15-11-5-4-9(16-3)6-10(11)12(7)13(14)17/h4-6H,1-3H3,(H2,14,17)

InChI-Schlüssel

ZWXCTZNPDITBSM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C=CC(=CC2=C1C(=S)N)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.